molecular formula C10H11ClO2 B096945 2-Chloro-3,5,6-trimethylbenzoic acid CAS No. 18354-26-2

2-Chloro-3,5,6-trimethylbenzoic acid

Katalognummer B096945
CAS-Nummer: 18354-26-2
Molekulargewicht: 198.64 g/mol
InChI-Schlüssel: UUXKFHFNMBOTDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3,5,6-trimethylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in scientific research due to its unique properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-3,5,6-trimethylbenzoic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase. This inhibition can lead to the accumulation of acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have various effects on the body, such as altering the levels of certain neurotransmitters, affecting the function of certain enzymes, and altering the metabolism of certain compounds.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-Chloro-3,5,6-trimethylbenzoic acid in lab experiments is its unique properties. It is a versatile compound that can be used in the synthesis of various compounds and materials. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it.

Zukünftige Richtungen

There are several future directions for the research of 2-Chloro-3,5,6-trimethylbenzoic acid. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a therapeutic agent for various diseases. Additionally, it can be used in the development of new materials and compounds with unique properties.
In conclusion, this compound is a versatile compound that has various scientific research applications. Its unique properties make it a valuable reagent in the synthesis of other compounds and materials. However, precautions should be taken when handling it due to its toxicity. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 2-Chloro-3,5,6-trimethylbenzoic acid can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation of 2,4,6-trimethylbenzoic acid with thionyl chloride and aluminum chloride. Another method involves the reaction of 2,4,6-trimethylbenzoyl chloride with sodium chlorite in the presence of a base. The yield of the synthesis method varies depending on the method used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,5,6-trimethylbenzoic acid has several scientific research applications. It is commonly used as a reagent in the synthesis of other compounds. It is also used as a starting material in the synthesis of various drugs and pharmaceuticals. Furthermore, it is used in the development of new materials, such as liquid crystals and polymers.

Eigenschaften

CAS-Nummer

18354-26-2

Molekularformel

C10H11ClO2

Molekulargewicht

198.64 g/mol

IUPAC-Name

2-chloro-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C10H11ClO2/c1-5-4-6(2)9(11)8(7(5)3)10(12)13/h4H,1-3H3,(H,12,13)

InChI-Schlüssel

UUXKFHFNMBOTDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)O)Cl)C

Kanonische SMILES

CC1=CC(=C(C(=C1C)C(=O)O)Cl)C

Andere CAS-Nummern

18354-26-2

Synonyme

2-Chloro-3,5,6-trimethylbenzoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.